molecular formula C24H22ClNO3 B11409558 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11409558
M. Wt: 407.9 g/mol
InChI Key: QJFZZQDXNCRLML-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, chlorobenzyl, and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzofuran derivative reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate with furan-2-ylmethyl bromide under basic conditions.

    Formation of the Carboxamide: The final step is the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4,6-trimethyl groups on the benzofuran core may enhance its stability and modify its interaction with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-11-16(2)22-17(3)23(29-21(22)12-15)24(27)26(14-19-8-6-10-28-19)13-18-7-4-5-9-20(18)25/h4-12H,13-14H2,1-3H3

InChI Key

QJFZZQDXNCRLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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